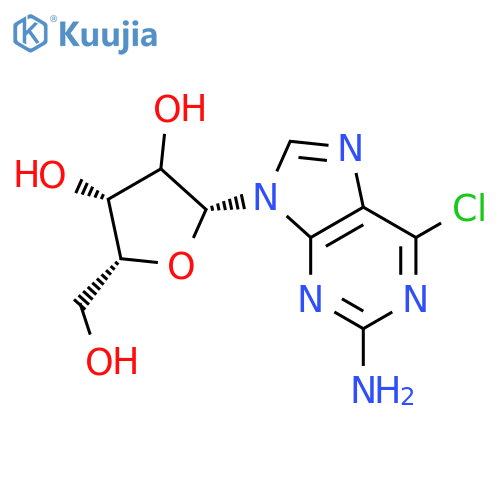

Cas no 2004-07-1 (2-Amino-6-chloropurine-9-b-D-riboside)

2-Amino-6-chloropurine-9-b-D-riboside 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-6-CHLORO-9-(BETA-D-RIBOFURANOSYL)PURINE

- 2-AMINO-6-CHLOROPURINE-9-BETA-D-RIBOSIDE

- 2-AMINO-6-CHLOROPURINE-9-RIBOSIDE

- 2-AMINO-6-CHLOROPURINE RIBOSIDE

- 6-CHLOROADENOSINE

- 6-CHLOROGUANINE RIBOSIDE

- 6-CHLOROGUANOSINE

- 6-chloro-9-beta-D-ribofuranosyl-9H-purin-2-amine

- 2-Amino-6-chloro-9H-purine-9-riboside

- 2-Amino-6-chloropurine-9-b-D-riboside

- 2-Amino-6-chloro-9-(b-D-ribofuranosyl)purine

- 6-Chloroguanosine2

- 2-AMINO-6-CHLOROPURINE RIBOSIDE (6-CHLOROGUANOSINE)

- 9H-PURIN-2-AMINE, 6-CHLORO-9-.BETA.-D-RIBOFURANOSYL-

- 2-Amino-6-chloropurine-9--D-riboside

- 6-Chloroguanine nucleoside

- (-)-2-Amino-6-chloropurine riboside, 6-Chloroguanine riboside

- 1β-(2-Amino-6-chloro-9H-purine-9-yl)-1-deoxy-β-D-ribofuranose

- 2-Amino-6-chloro-9-β-D-ribofuranosyl-9H-purine

- 2-Amino-6-chloropurine-9-β-D-riboside

- (?)-2-Amino-6-chloropurine riboside

- (?)-2-Amino-6-chloropurine riboside 6-Chloroguanine riboside

- 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine

- (2R,3R,4S,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- (2R,3R,4S,5R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- 2004-07-1

- CHEMBL244169

- SCHEMBL637420

- 2-Amino-6-chloropurine riboside, >=95%

- AKOS015896934

- Q27456329

- 6CR

- GS-3225

- (3S,2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolane-3,4-diol

- (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- EN300-1704270

- (4S,2R,3R,5R)-2-[2-amino-6-chloro-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

- 9H-Purin-2-amine, 6-chloro-9-beta-D-ribofuranosyl-

- 2-Amino-6-chloropurine Ribonucleoside

- 6-Chloroguanineriboside

- AKOS015854915

- 6-chloro-2-amino-9-(beta-D-ribofuranosyl)purine

- NSC 44586

- 2-Amino-6-chloropurine-9-?-D-riboside

- NS00045737

- 2-Amino-6-chloropurine ribosid

- TXWHPSZYRUHEGT-UUOKFMHZSA-N

- EINECS 217-905-3

- 6-Chloro-9-(Beta-D-Ribofuranosyl)-9h-Purin-2-Amine

- MFCD00005735

- (-)-2-Amino-6-chloropurine riboside

-

- MDL: MFCD00005735

- インチ: InChI=1S/C10H12ClN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

- InChIKey: TXWHPSZYRUHEGT-UUOKFMHZSA-N

- ほほえんだ: C1=NC3=C([N]1C2OC(CO)C(C2O)O)N=C(N)N=C3Cl

- BRN: 1225943

計算された属性

- せいみつぶんしりょう: 301.05800

- どういたいしつりょう: 301.058

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 140

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.8359 (rough estimate)

- ゆうかいてん: 175°C(lit.)

- ふってん: 729.9°C at 760 mmHg

- フラッシュポイント: 395.2±35.7 °C

- 屈折率: -38 ° (C=0.1, H2O)

- ようかいど: DMSO, Methanol

- PSA: 139.54000

- LogP: -0.74540

- ひせんこうど: -34 - -40° (c=0.1, H2O)

- ようかいせい: 未確定

2-Amino-6-chloropurine-9-b-D-riboside セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Store long-term at -20°C

- リスク用語:R36/37/38

2-Amino-6-chloropurine-9-b-D-riboside 税関データ

- 税関コード:29349990

2-Amino-6-chloropurine-9-b-D-riboside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2054-5G |

2-Amino-6-chloropurine Riboside |

2004-07-1 | >95.0%(T)(HPLC) | 5g |

¥185.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D378128-1kg |

6-Chloroguanosine |

2004-07-1 | 97% | 1kg |

$1500 | 2023-09-03 | |

| Enamine | EN300-1704270-50.0g |

(2R,3R,4S,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

2004-07-1 | 95% | 50g |

$140.0 | 2023-05-23 | |

| Enamine | EN300-1704270-100.0g |

(2R,3R,4S,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

2004-07-1 | 95% | 100g |

$273.0 | 2023-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A66940-1g |

6-Chloroguanineriboside |

2004-07-1 | 95% | 1g |

¥15.0 | 2023-09-08 | |

| ChemScence | CS-W009950-25g |

6-Chloroguanineriboside |

2004-07-1 | 98.46% | 25g |

$52.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D481177-100g |

2-Amino-6-chloropurine-9-riboside |

2004-07-1 | 95% | 100g |

$465 | 2024-05-24 | |

| eNovation Chemicals LLC | D481177-500g |

2-Amino-6-chloropurine-9-riboside |

2004-07-1 | 95% | 500g |

$1000 | 2024-05-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800140-1g |

2-Amino-6-chloropurine riboside |

2004-07-1 | 97% | 1g |

¥32.00 | 2022-09-29 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02841-1g |

2-Amino-6-chloropurine-9-b-D-riboside |

2004-07-1 | 97% | 1g |

0.00 | 2022-04-26 |

2-Amino-6-chloropurine-9-b-D-riboside サプライヤー

2-Amino-6-chloropurine-9-b-D-riboside 関連文献

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

関連分類

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides Purine nucleosides

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleosides

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Other Chemical Reagents

2-Amino-6-chloropurine-9-b-D-ribosideに関する追加情報

Introduction to 2-Amino-6-chloropurine-9-β-D-riboside (CAS No. 2004-07-1)

2-Amino-6-chloropurine-9-β-D-riboside, with the chemical identifier CAS No. 2004-07-1, is a significant compound in the field of nucleoside chemistry and pharmaceutical research. This nucleoside analog plays a crucial role in the development of novel therapeutic agents, particularly in the treatment of various diseases such as cancer, viral infections, and genetic disorders. The compound's unique structural properties, derived from its purine core and ribose sugar moiety, make it a valuable intermediate in synthetic biology and drug design.

The molecular structure of 2-Amino-6-chloropurine-9-β-D-riboside consists of a purine base substituted with an amino group at the 2-position and a chlorine atom at the 6-position, linked to a β-D-ribose sugar. This configuration imparts distinct biochemical and pharmacological characteristics that have been extensively studied in recent years. The presence of the amino group enhances the compound's reactivity, making it a versatile scaffold for further derivatization, while the chlorine atom at the 6-position influences its binding affinity to biological targets.

In recent years, significant advancements have been made in understanding the therapeutic potential of 2-Amino-6-chloropurine-9-β-D-riboside. Research has demonstrated its efficacy in inhibiting specific enzymes and pathways involved in disease progression. For instance, studies have shown that this compound exhibits potent antiviral activity against certain RNA viruses by interfering with viral replication mechanisms. The mechanism of action involves competitive inhibition of viral polymerases, thereby disrupting the synthesis of viral genetic material.

Moreover, 2-Amino-6-chloropurine-9-β-D-riboside has shown promise in oncology research. Preclinical studies indicate that it can selectively target rapidly dividing cancer cells by inducing DNA damage or inhibiting key signaling pathways. The compound's ability to mimic natural nucleosides allows it to be incorporated into DNA and RNA, leading to structural alterations that impair cellular function. These findings have prompted further investigation into its potential as a chemotherapeutic agent, particularly in combination regimens with other anticancer drugs.

The synthesis of 2-Amino-6-chloropurine-9-β-D-riboside is a complex process that requires precise chemical manipulation to achieve high yields and purity. Researchers have developed multiple synthetic routes, leveraging enzymatic and chemical transformations to construct the desired structure efficiently. Advances in biocatalysis have enabled the use of engineered enzymes to facilitate key steps in the synthesis, reducing reliance on harsh chemical conditions and improving overall sustainability.

Recent studies have also explored the pharmacokinetic properties of 2-Amino-6-chloropurine-9-β-D-riboside, aiming to optimize its delivery and bioavailability. Investigations into prodrugs and delivery systems have shown that modifications to the ribose moiety can enhance cellular uptake and reduce metabolic degradation. These developments are critical for translating preclinical successes into effective clinical therapies.

The regulatory landscape for 2-Amino-6-chloropurine-9-β-D-riboside is evolving alongside advancements in drug development methodologies. Regulatory agencies are increasingly recognizing the importance of nucleoside analogs in therapeutic innovation and are streamlining pathways for their approval. This trend bodes well for future clinical trials and commercialization efforts involving this compound.

In conclusion, 2-Amino-6-chloropurine-9-β-D-riboside (CAS No. 2004-07-1) represents a compelling area of research with broad therapeutic implications. Its unique structural features, combined with emerging insights into its biological activity, position it as a key candidate for further development in pharmaceutical applications. As research continues to uncover new mechanisms and applications, this compound is poised to play an increasingly significant role in addressing unmet medical needs.

2004-07-1 (2-Amino-6-chloropurine-9-b-D-riboside) 関連製品

- 118-00-3(Guanosine)

- 59277-89-3(Acyclovir)

- 5988-19-2(L-Dihydroorotic acid)

- 7601-54-9(Sodium Phosphate)

- 10300-27-3(3'-O-Methylguanosine)

- 7665-99-8(Guanosine 3',5'-Cyclic Monophosphate)

- 85-32-5(5-Guanylic Acid)

- 1405-86-3(Glycyrrhizic acid)

- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)

- 1798762-84-1(3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde)